Home > Products > Screening Compounds P16155 > Erythromycin A oxime
Erythromycin A oxime - 111321-02-9

Erythromycin A oxime

Catalog Number: EVT-1478211
CAS Number: 111321-02-9
Molecular Formula: C37H68N2O13
Molecular Weight: 748.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin A oxime is an aminoglycoside.

Erythromycin A

Relevance: Erythromycin A is the direct precursor to Erythromycin A oxime. The conversion typically involves reacting Erythromycin A with hydroxylamine hydrochloride under controlled conditions , . The key structural difference between the two compounds is the presence of an oxime group (-C=N-OH) in Erythromycin A oxime, replacing the ketone group (C=O) at the 9-position of Erythromycin A. This modification significantly influences the reactivity and downstream modifications of Erythromycin A oxime, leading to the development of new erythromycin derivatives.

Erythromycin Thiocyanate

Relevance: Erythromycin thiocyanate serves as a crucial starting material for synthesizing Erythromycin A oxime in several methodologies , , , , , . The presence of the thiocyanate group offers a more reactive site for nucleophilic substitution compared to the ketone in Erythromycin A, facilitating the formation of Erythromycin A oxime under milder reaction conditions and often resulting in higher yields and purity.

(Z)-Erythromycin A Oxime

Relevance: (Z)-Erythromycin A oxime is an often undesirable byproduct formed during the synthesis of Erythromycin A oxime , , . While it shares the same molecular formula as Erythromycin A oxime, its differing spatial arrangement can lead to different chemical reactivity and potentially lower biological activity compared to the desired (E)-isomer. Controlling reaction conditions is crucial for minimizing its formation.

Erythromycin A 6,9-Iminoether

Relevance: Erythromycin A 6,9-iminoether is synthesized from Erythromycin A oxime via the Beckmann rearrangement , , . This reaction expands the macrolide ring, a key structural change in the multi-step synthesis of azithromycin from Erythromycin A oxime.

9-Deoxo-9a-aza-9a-homoerythromycin A (AZA)

Relevance: Synthesized from Erythromycin A 6,9-iminoether through reduction , , , AZA represents a structurally significant advancement towards azithromycin. This intermediary step highlights the critical role of Erythromycin A oxime as a foundation for developing next-generation macrolide antibiotics.

Azithromycin

Relevance: Azithromycin is synthesized from Erythromycin A oxime through a multi-step process that involves the formation of Erythromycin A 6,9-iminoether, 9-Deoxo-9a-aza-9a-homoerythromycin A (AZA) and a final methylation step , , , , . The development of azithromycin from Erythromycin A oxime demonstrates the potential for creating new antibiotics with improved pharmacokinetic properties and a broader spectrum of activity.

Erythromycin A 9,11-Iminoether

Compound Description: Erythromycin A 9,11-iminoether, like its 6,9- counterpart, is a cyclic imino ether derivative of Erythromycin A formed during the Beckmann rearrangement of Erythromycin A oxime , . Its formation highlights the multiple reaction pathways possible in the Beckmann rearrangement, ultimately influencing the yield of the desired 6,9-iminoether.

Erythromycin A 9-Lactam and Erythromycin A 8-Lactam

Compound Description: Both Erythromycin A 9-lactam and Erythromycin A 8-lactam are cyclic amides. They are formed as byproducts during the Beckmann rearrangement of Erythromycin A oxime, highlighting alternative reaction pathways that can reduce the yield of the desired iminoether intermediates .

2′,4″-O-Bis(trimethylsilyl)erythromycin A Oxime (TBS-EMAO)

Relevance: TBS-EMAO is a vital intermediate in the synthesis of clarithromycin, another semi-synthetic macrolide antibiotic derived from Erythromycin A oxime , , , . The TBS protecting groups are crucial for achieving regioselective modification at other positions within the Erythromycin A oxime molecule, ultimately leading to the desired clarithromycin structure.

Clarithromycin

Relevance: Clarithromycin is synthesized from Erythromycin A oxime through a series of reactions, including selective methylation at the C-6 hydroxyl group , . This modification highlights the versatility of Erythromycin A oxime as a starting point for developing new antibiotics with enhanced pharmacological profiles.

Erythromycin A 9-[O-(Dimethylthexylsilyl)oxime]

Relevance: Researchers have used Erythromycin A 9-[O-(dimethylthexylsilyl)oxime] in computational studies aimed at understanding and optimizing the synthesis of clarithromycin . The TDS group, like the TBS group, plays a crucial role in achieving regioselective methylation at the C-6 hydroxyl group, ultimately influencing the yield and purity of clarithromycin.

Erythromycin A Oxime 11,12-Carbonate

Relevance: This compound and its oxime ethers have been studied for their antibacterial activity , . These studies explore the impact of structural modifications on the biological activity of Erythromycin A oxime derivatives, aiming to identify compounds with enhanced therapeutic potential.

Roxithromycin

Relevance: Synthesized from Erythromycin A oxime through a reaction with a specific side chain called MEMC in the presence of a catalyst , roxithromycin exemplifies the successful development of improved antibiotics based on Erythromycin A oxime. This modification highlights the versatility of Erythromycin A oxime as a starting point for designing antibiotics with desirable therapeutic properties.

Erythromycyl Amine

Relevance: Researchers have investigated the acylation of erythromycyl amine alongside Erythromycin A oxime for comparison . This parallel study helps to understand the influence of the 9-position substituent on the reactivity and potential for generating new derivatives of erythromycin.

8,9-Anhydroerythromycin A 6,9-Hemiketal

Relevance: This compound has been identified as a byproduct during the synthesis of Erythromycin A oxime, particularly when acidic conditions are employed , . Its formation underscores the importance of controlling the reaction conditions during Erythromycin A oxime synthesis to minimize the formation of undesired degradation products and ensure a high yield of the target compound.

Erythromycin A 6,9:9,12-Spiroketal

Relevance: Similar to 8,9-anhydroerythromycin A 6,9-hemiketal, Erythromycin A 6,9:9,12-spiroketal can form as a byproduct during the synthesis of Erythromycin A oxime, particularly under acidic conditions , . This finding highlights the sensitivity of erythromycin derivatives to acidic environments and emphasizes the need for carefully controlled reaction conditions to minimize degradation and optimize yield.

Pseudoerythromycin A Enol Ether

Compound Description: Pseudoerythromycin A enol ether is a byproduct formed during the synthesis of Erythromycin A oxime. This compound results from the translactonization of erythromycin A enol ether, which itself forms due to the acid-catalyzed degradation of Erythromycin A .

4″-O-Trimethylsilyl Erythromycin A Oxime

Relevance: This compound is identified as an impurity during the synthesis of clarithromycin through silyl-etherification of Erythromycin A oxime . Its presence indicates incomplete or non-selective silylation, highlighting the need for optimization in the protection strategy for efficient clarithromycin synthesis.

4″-O-Trimethylsilyl Erythromycin A 9(O-t-butyldimethylsilyl) Oxime

Relevance: Similar to 4″-O-trimethylsilyl erythromycin A oxime, this compound is also found as an impurity during clarithromycin synthesis, particularly during the silylation step . Its formation underscores the challenges associated with achieving regioselective protection of the multiple hydroxyl groups in Erythromycin A oxime and highlights the need for precise control over reaction conditions.

Dirithromycin

Relevance: Dirithromycin can be synthesized from Erythromycin A oxime through a multi-step process involving the preparation of Erythromycin amine and subsequent condensation with the specific dirithromycin side chain, 2-(2-methoxyethoxy)acetaldehyde . This synthesis further exemplifies the versatility of Erythromycin A oxime as a crucial intermediate in developing new antibiotics with enhanced pharmacokinetic and pharmacodynamic properties.

Overview

Erythromycin oxime, specifically 9-oxime erythromycin A, is a derivative of the macrolide antibiotic erythromycin A. This compound plays a crucial role as an intermediate in the synthesis of various antibiotics, notably clarithromycin, which is known commercially as Biaxin®. Erythromycin itself is widely utilized in treating bacterial infections due to its broad-spectrum antibacterial activity. The oxime derivative enhances the stability and bioavailability of the original compound, making it a significant focus in pharmaceutical development.

Source

Erythromycin A is derived from the bacterium Saccharopolyspora erythraea, which produces this antibiotic naturally. The oxime derivative is synthesized through chemical modifications involving hydroxylamine. The process typically involves using solvents such as isopropanol and mild acid catalysts like acetic acid to facilitate the reaction with hydroxylamine, resulting in 9-oxime erythromycin A.

Classification

Erythromycin oxime falls under the category of macrolide antibiotics and is classified as a secondary metabolite. It is particularly noted for its role as an intermediate in synthesizing more potent derivatives, thereby enhancing the pharmacological properties of macrolide antibiotics.

Synthesis Analysis

Methods

The synthesis of erythromycin A oxime primarily involves the reaction of erythromycin A with hydroxylamine in a suitable solvent under controlled conditions. The following steps outline the typical synthesis process:

  1. Dissolution: Erythromycin A is dissolved in isopropanol.
  2. Addition of Hydroxylamine: An aqueous solution of hydroxylamine is added to the erythromycin solution.
  3. Catalysis: Acetic acid is introduced to catalyze the reaction.
  4. Temperature Control: The reaction mixture is maintained at temperatures between 35°C and 65°C, preferably around 50°C.
  5. Neutralization and Isolation: After completion, the mixture is cooled, and an organic solvent (isopropyl acetate) is added. The pH is adjusted to above 11 using sodium hydroxide to facilitate product isolation .

Technical Details

The process has been optimized to minimize degradation impurities while maximizing yield. For instance, using acetic acid and isopropanol has been shown to improve yields significantly compared to other solvents like methanol .

Molecular Structure Analysis

Structure

Erythromycin A oxime features a characteristic oxime functional group (-C=N-OH) attached to the ninth carbon of the erythromycin backbone. The compound can exist in two geometric forms (E and Z), with the E-isomer being the biologically active form.

Data

  • Molecular Formula: C₁₈H₃₅N₃O₅
  • Molecular Weight: Approximately 345.49 g/mol
  • Structural Representation: The structure includes a macrolide ring system typical of erythromycin derivatives, with specific stereochemistry at multiple chiral centers.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving erythromycin A oxime is its formation from erythromycin A through nucleophilic addition where hydroxylamine attacks the carbonyl carbon of erythromycin A, leading to oxime formation.

Technical Details

The reaction conditions are critical; for example:

  • Reaction temperature affects yield and impurity formation.
  • The use of mild acid catalysts helps maintain a homogenous reaction mixture, reducing by-products .
Mechanism of Action

Process

Erythromycin A oxime acts similarly to its parent compound by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and effectively halting bacterial growth.

Data

Studies indicate that derivatives like clarithromycin exhibit improved pharmacokinetic profiles compared to erythromycin A, enhancing their clinical efficacy against resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: More stable than erythromycin A under acidic conditions, which enhances its bioavailability.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the oxime group.

Relevant analyses have shown that erythromycin A oxime exhibits a higher purity level (>90%) with an optimal E/Z isomeric ratio exceeding 7:1 when synthesized under ideal conditions .

Applications

Erythromycin A oxime is primarily used as an intermediate in synthesizing various macrolide antibiotics, including clarithromycin. Its improved stability and bioavailability make it essential for developing formulations that require enhanced therapeutic efficacy against bacterial infections.

Properties

CAS Number

111321-02-9

Product Name

Erythromycin oxime

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H68N2O13

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3

InChI Key

KYTWXIARANQMCA-UHFFFAOYSA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

(9E)-Erythromycin A Oxime; (9E)-Erythromycin 9-Oxime; (E)-Erythromycin A Oxime; (E)-Erythromycin Oxime

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=NO)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.